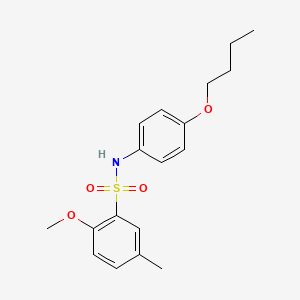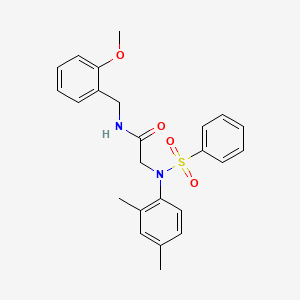![molecular formula C14H16N4O2S B5006844 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5006844.png)
4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has shown promising results in various studies, and its unique chemical structure makes it an interesting topic for further investigation.
作用机制
The mechanism of action of 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting certain enzymes or proteins involved in disease progression. For example, in cancer treatment, it has been found to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In cancer treatment, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the formation of blood vessels that supply nutrients to the tumor. In anti-inflammatory studies, it has been found to reduce the production of inflammatory cytokines and enzymes. In antifungal studies, it has been found to inhibit the growth of fungal strains by disrupting their cell walls.
实验室实验的优点和局限性
The advantages of using 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine in lab experiments include its unique chemical structure, which makes it a potential therapeutic agent for various diseases. Additionally, this compound has been successfully synthesized in many labs, and its synthesis method is well-documented. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are many future directions for research on 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine. One potential direction is to further investigate its potential as a therapeutic agent in cancer treatment, anti-inflammatory studies, and antifungal studies. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Other future directions include investigating its potential as a drug delivery system and its potential for use in combination therapy with other drugs. Overall, there is much potential for future research on this compound, and it is an exciting topic for scientific investigation.
合成方法
The synthesis of 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine involves the reaction of morpholine with 4-phenyl-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. This synthesis method has been described in detail in various scientific publications and has been successfully replicated in many labs.
科学研究应用
4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine has been studied for its potential as a therapeutic agent in various diseases. It has shown promising results in cancer treatment, where it has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, where it has been found to reduce inflammation in various animal models. Additionally, it has been studied for its potential as an antifungal agent, where it has been found to inhibit the growth of various fungal strains.
属性
IUPAC Name |
1-morpholin-4-yl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-13(17-6-8-20-9-7-17)10-21-14-16-15-11-18(14)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRKVTWPFBDAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-(4-methoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5006779.png)
![4-oxo-4-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoic acid](/img/structure/B5006787.png)
![5-(4-hydroxy-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5006791.png)
![2-ethoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5006792.png)
![2-[3-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5006799.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006802.png)



![(2S*,6S*)-2,6-diallyl-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5006828.png)

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5006863.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B5006869.png)
![2-methoxy-4-[3-(1-piperidinyl)-1-propyn-1-yl]phenol](/img/structure/B5006874.png)